Target Engagement Discrimination: Weak DOPA Decarboxylase Inhibition Defines a Low-Interference Scaffold
Amino(pyrazin-2-yl)acetic acid exhibits weak inhibitory activity against pig kidney DOPA decarboxylase, with a reported Ki of 6.30 × 10⁵ nM (630 µM) [1]. In contrast, potent DOPA decarboxylase inhibitors—such as optimized oxazine derivatives—can achieve Ki values as low as 58 µM [2]. This 11-fold difference in binding affinity demonstrates that Amino(pyrazin-2-yl)acetic acid is not a significant DOPA decarboxylase ligand. Consequently, researchers developing assays or probes that require minimal interference with catecholamine biosynthesis should select this compound over tighter-binding pyrazine analogs that could confound pathway-specific readouts.
| Evidence Dimension | Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 630 µM (6.30 × 10⁵ nM) |
| Comparator Or Baseline | Oxazine derivative (potent DOPA decarboxylase inhibitor): Ki = 58 µM |
| Quantified Difference | 11-fold weaker inhibition (630 µM vs 58 µM) |
| Conditions | Pig kidney L-aromatic amino acid decarboxylase (DOPA decarboxylase) assay |
Why This Matters
This weak activity provides a clean baseline for experiments where off-target DOPA decarboxylase engagement would introduce confounding variables, making the compound preferable for selectivity profiling or for use as a negative control in catecholamine pathway studies.
- [1] BindingDB. ChEMBL_58142 (CHEMBL672886): Ki = 6.30E+5 nM against pig kidney DOPA decarboxylase. Entry 50000442. Accessed 2025. View Source
- [2] Brinkworth RI, Iles MM, Iskander MN, Andrews PR. Transition-state analog inhibitors of DOPA decarboxylase. J Enzyme Inhib. 1996;10(4):231-240. (Oxazine derivative Ki = 58 µM). View Source
